TMS vs. TBS Acid Lability: Orthogonal Deprotection Advantage
The TMS protecting groups on p-tolyl 1-thio-2,3,4,6-tetra-O-(trimethylsilyl)-β-D-glucopyranoside are cleaved approximately 20,000× faster under acidic conditions than the TBS groups on the corresponding TBS-protected analogue [1]. This differential lability enables selective TMS removal with mild acid (e.g., aqueous acetic acid, HCl–MeOH) while leaving TBS, TIPS, or TBDPS groups intact elsewhere in the synthetic sequence—a level of orthogonality not achievable with per-acetylated donors, which require strongly basic or nucleophilic deprotection conditions that may compromise ester or glycosidic linkages [2].
| Evidence Dimension | Relative acid-catalyzed hydrolysis rate (silyl ether stability scale) |
|---|---|
| Target Compound Data | TMS ethers: relative stability = 1 (reference baseline) |
| Comparator Or Baseline | TBS ethers: relative stability = 20,000; TIPS ethers: relative stability = 700,000 |
| Quantified Difference | TMS is ~20,000× more acid-labile than TBS; ~700,000× more labile than TIPS |
| Conditions | Acidic aqueous/organic media; data compiled from Kocienski's protecting group monograph and corroborated by Gelest technical literature |
Why This Matters
Enables orthogonal protecting group strategies in multi-step oligosaccharide syntheses where TBS or TBDPS groups are used on other building blocks, allowing selective TMS deprotection at the 6-position or global deprotection without affecting other silyl-protected intermediates.
- [1] Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. Relative silyl ether stability: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). View Source
- [2] Gelest, Inc. Deprotection of Silyl Ethers. Technical Bulletin, 2020. View Source
